
(R)-1-(1H-pyrazol-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r)-1-(1h-pyrazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound has a chiral center at the first carbon, making it an enantiomerically pure substance. It is of interest in various fields of scientific research due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(1h-pyrazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the ethanamine group: The pyrazole derivative is then subjected to a nucleophilic substitution reaction with an appropriate alkyl halide to introduce the ethanamine group.
Industrial Production Methods
In an industrial setting, the production of (1r)-1-(1h-pyrazol-4-yl)ethan-1-amine may involve:
Large-scale synthesis of pyrazole intermediates: Using continuous flow reactors to ensure consistent quality and yield.
Optimization of reaction conditions: Employing catalysts and solvents that enhance the efficiency and selectivity of the reactions.
化学反応の分析
Types of Reactions
(1r)-1-(1h-pyrazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyrazole ketones, alcohols, amines, and various substituted pyrazole derivatives.
科学的研究の応用
(1r)-1-(1h-pyrazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (1r)-1-(1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
(1r)-1-(1h-pyrazol-3-yl)ethan-1-amine: Similar structure but with the pyrazole nitrogen atoms at different positions.
(1r)-1-(1h-pyrazol-5-yl)ethan-1-amine: Another positional isomer with different chemical properties.
Uniqueness
(1r)-1-(1h-pyrazol-4-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C5H9N3 |
|---|---|
分子量 |
111.15 g/mol |
IUPAC名 |
(1R)-1-(1H-pyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-7-8-3-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1 |
InChIキー |
RPDQDVLOUJVEEX-SCSAIBSYSA-N |
異性体SMILES |
C[C@H](C1=CNN=C1)N |
正規SMILES |
CC(C1=CNN=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine](/img/structure/B13529259.png)
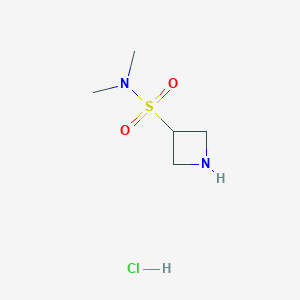

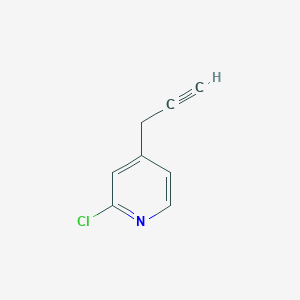
![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)

![2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)
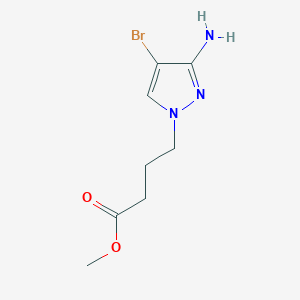

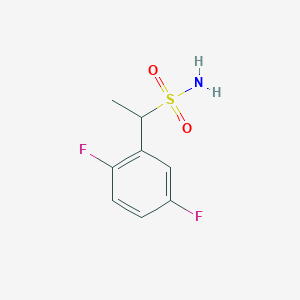
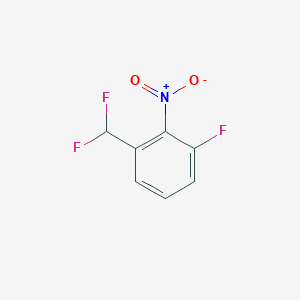
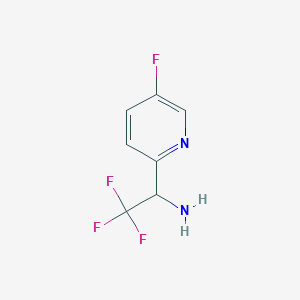
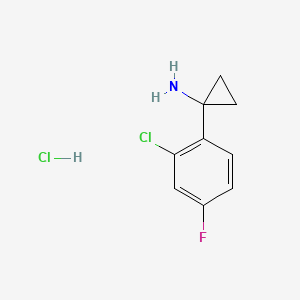
![2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)](/img/structure/B13529344.png)
